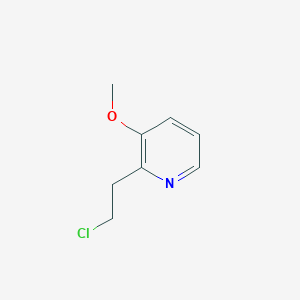
2,2',2'',2'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple functional groups, including amine and hydroxyl groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) typically involves the reaction of ethylenediamine with N-(2-hydroxyethyl)acetamide under controlled conditions. The process can be summarized as follows:
Starting Materials: Ethylenediamine and N-(2-hydroxyethyl)acetamide.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at an elevated temperature (around 60-80°C) with continuous stirring.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetraacetic acid: Similar structure but with acetic acid groups instead of N-(2-hydroxyethyl)acetamide.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Contains ethylene glycol units and acetate groups.
Uniqueness
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) is unique due to its combination of amine and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications. Its ability to form stable complexes with metal ions and other molecules sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C18H36N6O8 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
2-[2-[bis[2-(2-hydroxyethylamino)-2-oxoethyl]amino]ethyl-[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C18H36N6O8/c25-7-1-19-15(29)11-23(12-16(30)20-2-8-26)5-6-24(13-17(31)21-3-9-27)14-18(32)22-4-10-28/h25-28H,1-14H2,(H,19,29)(H,20,30)(H,21,31)(H,22,32) |
InChI-Schlüssel |
FGRXXPJKCCTANH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NC(=O)CN(CCN(CC(=O)NCCO)CC(=O)NCCO)CC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)


![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
![1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone](/img/structure/B12974313.png)






![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)

![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
